Derivative Potency Against Drug-Resistant M. tuberculosis: A Direct Bioisostere Comparison
The derivative 3-(2-naphthylamino)butyric acid hydrazide (23) demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv at 0.5-10.0 μg/mL. Crucially, its direct bioisostere, 3-(2-quinolylamino)butyric acid hydrazide (24), exhibited a complete loss of antitubercular activity at low concentrations [1]. This establishes that minor structural modifications on the butyric acid hydrazide scaffold can dramatically alter bioactivity, underscoring the non-substitutable nature of this specific scaffold.
| Evidence Dimension | In vitro antitubercular activity against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Active at 0.5-10.0 μg/mL (as derivative 3-(2-naphthylamino)butyric acid hydrazide) |
| Comparator Or Baseline | 3-(2-quinolylamino)butyric acid hydrazide (bioisostere) |
| Quantified Difference | Complete loss of activity for the comparator at low concentrations |
| Conditions | Youman's medium |
Why This Matters
This demonstrates that the specific butyric acid hydrazide core, when appropriately substituted, can yield potent derivatives, whereas a seemingly minor change (naphthyl to quinolyl) can abolish activity.
- [1] Ramamurthy, B., & Bhatt, M. V. (1989). Synthesis and antitubercular activity of N-(2-naphthyl)glycine hydrazide analogues. Journal of Medicinal Chemistry, 32(11), 2421–2426. View Source
